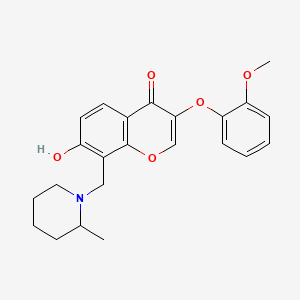
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest due to its potential applications in pharmaceutical and medicinal chemistry. As a compound comprising multiple functional groups and aromatic systems, its diverse reactivity profiles make it suitable for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: : Initial synthesis might involve 5-fluoropyrimidine and quinazolin-4-one derivatives as core structures.
Coupling Reactions: : Key intermediates can be synthesized through coupling reactions, using reagents like N,N′-dicyclohexylcarbodiimide (DCC) for amide formation.
Cyclization: : Formation of the pyrrolidinyl ring system can be achieved via cyclization reactions, potentially using palladium-catalyzed conditions.
Industrial Production Methods:
Scale-up involves optimizing reaction conditions for yield and purity. Typical industrial methods include:
High-pressure reactors: : For the coupling steps to ensure maximum efficiency.
Continuous flow synthesis: : For streamlined production, improving reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : Undergoes oxidation reactions to form quinone-like structures.
Reduction: : Can be reduced to yield tetrahydroquinazoline derivatives.
Substitution: : Substitution at the pyrimidine ring, particularly involving halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Using electrophiles like halogens and nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: : Quinone and related ketone derivatives.
Reduction: : Tetrahydroquinazoline derivatives.
Substitution: : Functionalized pyrimidine rings with various substituents.
Wissenschaftliche Forschungsanwendungen
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one shows potential in various fields:
Chemistry: : As a reactive intermediate for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated as a potential therapeutic agent, particularly in anticancer and antiviral research.
Industry: : Used as a building block for manufacturing advanced materials and pharmaceuticals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: : Inhibits enzymes involved in nucleotide synthesis and DNA replication.
Receptor Binding: : Potential binding to receptors influencing cell signaling pathways.
Pathway Modulation: : Modulates specific biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Quinazoline Derivatives: : Similar in having a quinazoline core but with different substituents, influencing their pharmacological profiles.
Pyrimidine-Containing Compounds: : Structural similarities in the pyrimidine ring, but variations in functional groups alter their reactivity and applications.
Uniqueness:
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its specific combination of fluoropyrimidine and quinazoline structures, offering a unique set of reactivity and biological activity profiles.
And there we have it. Quite the intriguing compound, isn't it?
Eigenschaften
IUPAC Name |
3-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c19-12-7-20-18(21-8-12)27-13-5-6-23(9-13)16(25)10-24-11-22-15-4-2-1-3-14(15)17(24)26/h1-4,7-8,11,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRUJCPFUQHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)




![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)





